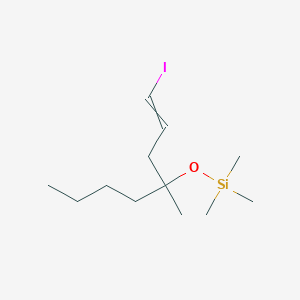
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is a specialized organosilicon compound. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and an enol ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane typically involves the reaction of an appropriate enol ether with a trimethylsilyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a hydrocarbon derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) or potassium cyanide (KCN) under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted silanes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including nucleosides, nucleotides, and phosphoramidites.
Mecanismo De Acción
The mechanism of action of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, while the iodine atom can participate in nucleophilic substitution reactions. The enol ether moiety allows for further functionalization through oxidation or reduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl iodide: Shares the trimethylsilyl group but lacks the enol ether moiety.
(E)-trimethyl((1-bromo-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a bromine atom instead of iodine.
(E)-trimethyl((1-chloro-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The enol ether moiety also provides additional functionalization opportunities, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
106089-11-6 |
|---|---|
Fórmula molecular |
C12H25IOSi |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
(1-iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3 |
Clave InChI |
QNNMQGJWDMVGRA-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
SMILES canónico |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















